

Application Notes and Protocols for In Vivo Administration of GSK2018682

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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365

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Introduction

GSK2018682 is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.^{[1][2]} As an agonist to these receptors, **GSK2018682** plays a crucial role in lymphocyte trafficking, sequestering lymphocytes in the lymph nodes and preventing their infiltration into peripheral tissues.^{[2][3]} This mechanism of action makes it a compound of interest for the treatment of autoimmune diseases, such as multiple sclerosis. These application notes provide a summary of the available data on **GSK2018682** and generalized protocols for its in vivo administration in a preclinical setting, based on studies of similar S1P receptor modulators.

Data Presentation

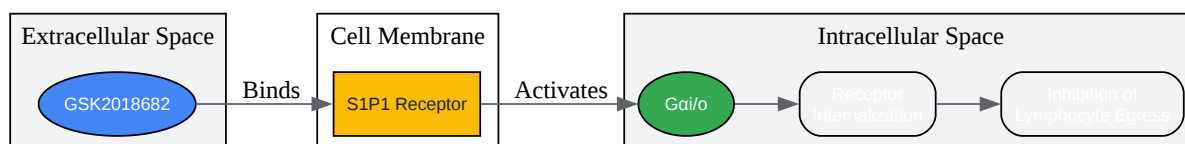
Pharmacokinetic and Pharmacodynamic Profile in Healthy Volunteers

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of **GSK2018682** observed in a study with healthy human volunteers.^[4]

Parameter	Value	Conditions
Half-life ($t_{1/2}$)	44.9 - 63.3 hours	Dose-independent
Dosing (Single Dose)	Up to 24 mg	Generally tolerated
Dosing (Repeat Dose)	Up to 6 mg/day for 28 days	Generally tolerated
Key Pharmacodynamic Effect	Dose-dependent reduction in absolute lymphocyte count	Up to >70% reduction from baseline
Food Effect	No significant difference in major pharmacokinetic parameters between fasted and fed states. Reduced extent of bradycardia in the fed state.	

Signaling Pathway

GSK2018682, as a selective S1P1 and S1P5 agonist, modulates downstream signaling pathways upon binding to its receptors. The binding of **GSK2018682** to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymphoid organs.



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Caption: **GSK2018682** signaling pathway leading to lymphocyte sequestration.

Experimental Protocols

General Protocol for In Vivo Administration of GSK2018682 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is a generalized procedure based on common practices for S1P receptor modulators in EAE mouse models and is intended as a starting point for experimental design. [5][6] Specific parameters such as dosage and vehicle may require optimization.

1. Materials

- **GSK2018682**
- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
- C57BL/6 mice (female, 8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Sterile saline
- Gavage needles
- Syringes and needles for injection

2. EAE Induction

- On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Monitor mice daily for clinical signs of EAE and body weight.

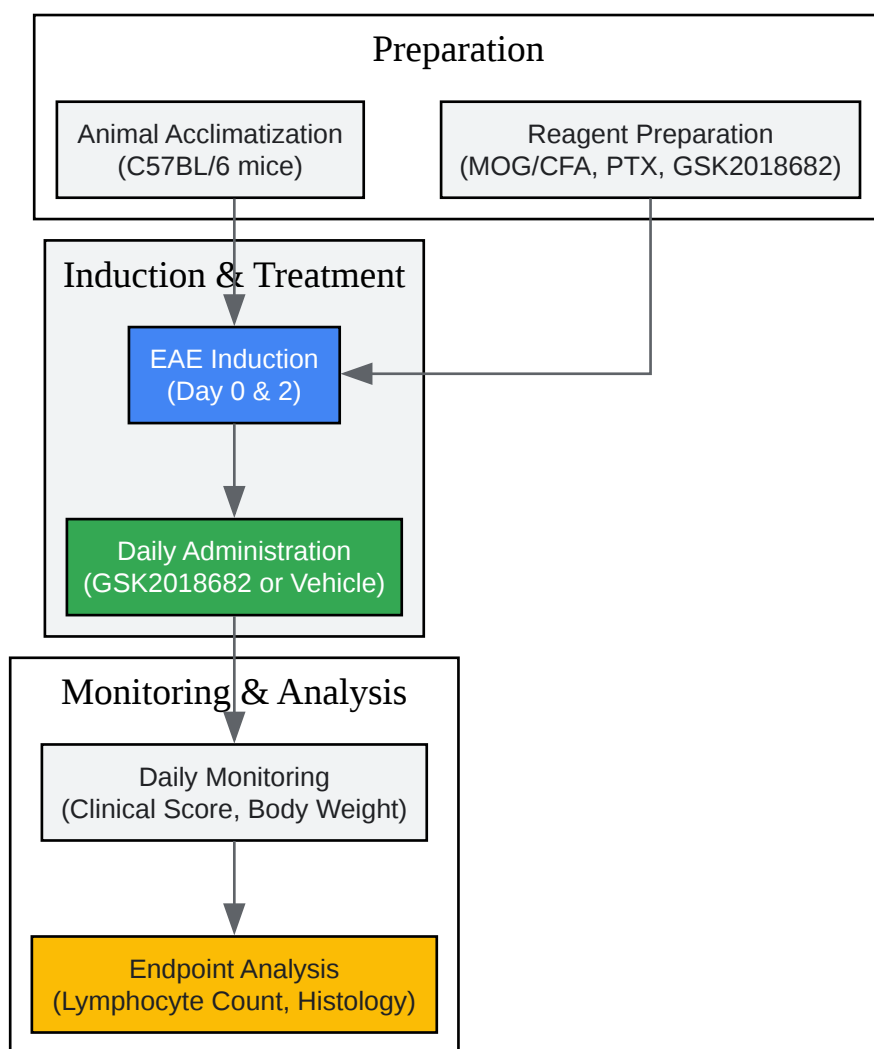
3. GSK2018682 Preparation and Administration

- Prepare a stock solution of **GSK2018682** in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle.
- The administration of **GSK2018682** can be prophylactic (starting on the day of immunization) or therapeutic (starting after the onset of clinical signs).
- Administer **GSK2018682** or vehicle control orally via gavage once daily. A typical dose for S1P modulators in mouse EAE models ranges from 0.1 to 10 mg/kg.

4. Monitoring and Endpoint Analysis

- Score the clinical signs of EAE daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
- At the end of the study, collect blood for lymphocyte counting via flow cytometry.
- Perfuse the animals and collect the spinal cord and brain for histological analysis of inflammation and demyelination.

Experimental Workflow



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Caption: Experimental workflow for in vivo testing of **GSK2018682** in an EAE mouse model.

Concluding Remarks

GSK2018682 is a potent and selective S1P1/S1P5 modulator with a clear mechanism of action on lymphocyte trafficking. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases. It is imperative to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for specific animal models and experimental questions.

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